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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical studies evaluating

Foretinib (GSK1363089), a multi-kinase inhibitor, in various ovarian cancer models. The data

presented herein summarizes the significant anti-tumor activity of Foretinib, detailing its

mechanism of action and providing a rationale for its clinical investigation in ovarian cancer

patients.

Executive Summary
Foretinib, an orally bioavailable small molecule, targets key receptor tyrosine kinases

implicated in ovarian cancer progression, most notably c-Met and Vascular Endothelial Growth

Factor Receptor 2 (VEGFR-2).[1][2][3] Preclinical evidence robustly demonstrates Foretinib's

ability to inhibit tumor growth, block metastasis, and induce cancer cell death in a range of in

vitro and in vivo ovarian cancer models.[1][4][5][6] The compound's multifaceted mechanism of

action, which includes inhibition of downstream signaling pathways, cell cycle arrest, and

induction of anoikis, underscores its potential as a therapeutic agent for this challenging

malignancy.[1][4][5]

In Vitro Efficacy
Foretinib has demonstrated potent anti-proliferative and pro-apoptotic effects across multiple

human ovarian cancer cell lines.
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Quantitative Data: Cell Cycle Analysis
Treatment with Foretinib induced a significant G2/M cell cycle arrest in ovarian cancer cells.[1]

This effect was accompanied by the downregulation of key G2/M regulators and the

upregulation of the cyclin-dependent kinase inhibitor p21.[1]

Cell Line Treatment
% of Cells in
G2/M Phase

Fold Change
vs. Control

Reference

SKOV3ip1
10µM Foretinib

(48h)

Data not

quantified in text
Not specified [1]

CaOV3
10µM Foretinib

(48h)

Data not

quantified in text
Not specified [1]

Note: While the study mentions a G2/M arrest, specific percentages were presented in

graphical form in the original publication and not explicitly stated in the abstract or results text.

Experimental Protocol: Cell Cycle Analysis
Cell Culture: Human ovarian cancer cell lines (e.g., SKOV3ip1, CaOV3) were cultured in

appropriate media supplemented with fetal bovine serum and antibiotics.[1]

Treatment: Cells were treated with Foretinib (e.g., 10µM) or DMSO vehicle control for 24 to 48

hours.[1]

Staining: Post-treatment, cells were fixed and resuspended in a Propidium Iodide (PI)/RNase

staining buffer.[1]

Analysis: Stained cells were analyzed by flow cytometry to determine the percentage of cells in

different phases of the cell cycle.[1]

In Vivo Efficacy
The anti-tumor activity of Foretinib has been validated in multiple preclinical mouse models of

ovarian cancer, demonstrating significant inhibition of both primary tumor growth and

metastasis.[1][4][5][6]
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Quantitative Data: Xenograft Models
In xenograft models using human ovarian cancer cell lines, orally administered Foretinib led to

a dose-dependent reduction in tumor burden and metastatic nodules.[1][4][5]

Xenograft
Model

Treatment Endpoint % Inhibition p-value Reference

SKOV3ip1
30mg/kg

Foretinib

Tumor

Weight
86% <0.0001 [1][4][5]

SKOV3ip1
30mg/kg

Foretinib

Metastatic

Nodules
67% <0.0001 [1][4][5]

HeyA8 Not specified
Tumor

Weight
71% <0.0001 [1]

Experimental Protocol: Xenograft Studies
Animal Model: Female athymic nude mice were used for the xenograft studies.[1]

Tumor Implantation: Human ovarian cancer cells (e.g., SKOV3ip1, HeyA8) were injected

intraperitoneally to establish tumors.[1]

Treatment: Once tumors were established, mice received oral administration of Foretinib (e.g.,

30mg/kg) or vehicle control, typically 6 times per week.[1]

Endpoint Analysis: After a defined treatment period, mice were euthanized, and primary tumor

weight and the number of metastatic nodules were quantified.[1]

Genetic Mouse Model of Endometrioid Ovarian Cancer
In a genetically engineered mouse model (GEMM) where ovarian tumors are initiated by

activating K-ras and deleting Pten (LSL-K-rasG12D/+PtenloxP/loxP mice), Foretinib treatment

prevented the progression of primary tumors to invasive adenocarcinoma.[1] Specifically,

invasion through the basement membrane was completely blocked in the treated group.[1][4][5]

Experimental Protocol: Genetic Mouse Model

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b7856092?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3169439/
https://pubmed.ncbi.nlm.nih.gov/21551255/
https://aacrjournals.org/clincancerres/article-abstract/17/12/4042/11902
https://pmc.ncbi.nlm.nih.gov/articles/PMC3169439/
https://pubmed.ncbi.nlm.nih.gov/21551255/
https://aacrjournals.org/clincancerres/article-abstract/17/12/4042/11902
https://pmc.ncbi.nlm.nih.gov/articles/PMC3169439/
https://pubmed.ncbi.nlm.nih.gov/21551255/
https://aacrjournals.org/clincancerres/article-abstract/17/12/4042/11902
https://pmc.ncbi.nlm.nih.gov/articles/PMC3169439/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3169439/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3169439/
https://www.benchchem.com/product/b7856092?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3169439/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3169439/
https://www.benchchem.com/product/b7856092?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3169439/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3169439/
https://pubmed.ncbi.nlm.nih.gov/21551255/
https://aacrjournals.org/clincancerres/article-abstract/17/12/4042/11902
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7856092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animal Model: LSL-K-rasG12D/+PtenloxP/loxP mice.[1]

Tumor Initiation: Tumors were initiated by injecting an adenovirus expressing Cre recombinase

(AdCre) into the ovarian bursa.[1]

Treatment: Four weeks post-injection, mice began oral treatment with Foretinib or vehicle

control for three weeks.[1]

Histological Analysis: Ovaries were harvested, sectioned, and stained with Hematoxylin and

Eosin (H&E) to assess tumor invasion.[1]

Mechanism of Action
Foretinib exerts its anti-tumor effects through a multi-pronged mechanism, primarily by

inhibiting c-Met and VEGFR-2 signaling pathways.

Inhibition of c-Met Signaling
Foretinib effectively blocks the activation of the c-Met receptor and its downstream signaling

cascades, including the PI3K/AKT and MAPK pathways.[1][7] This inhibition leads to a

reduction in key tumor functions such as proliferation, migration, and invasion.[1][4]
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Caption: Foretinib inhibits c-Met signaling pathway.

Induction of Anoikis
A key mechanism of Foretinib is the induction of anoikis, a form of programmed cell death that

occurs when cells detach from the extracellular matrix.[1][4] In ovarian cancer cell lines,

Foretinib treatment led to cell detachment followed by caspase-dependent apoptosis.[1]
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Caption: Foretinib induces anoikis in ovarian cancer cells.

Experimental Workflow Overview
The preclinical evaluation of Foretinib followed a logical progression from in vitro

characterization to in vivo validation in multiple relevant models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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